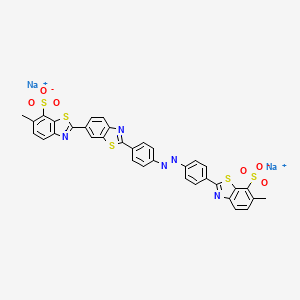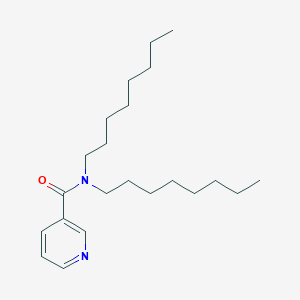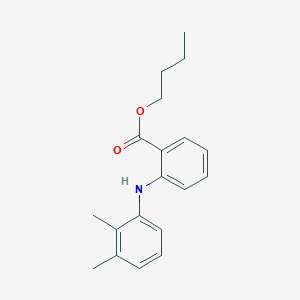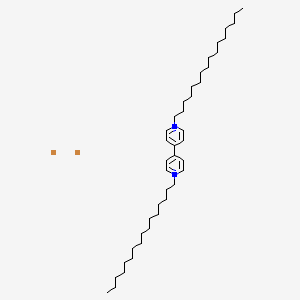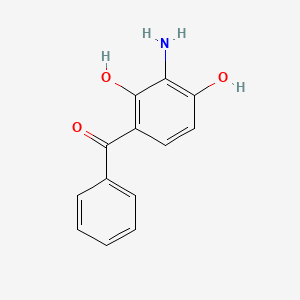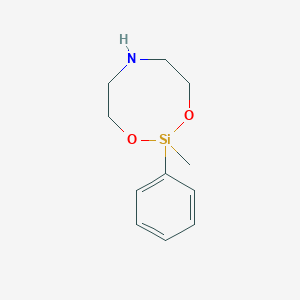
2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane is a chemical compound with the molecular formula C₁₁H₁₇NO₂Si It is a heterocyclic compound containing silicon, nitrogen, and oxygen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane typically involves the reaction of phenylmethylsilane with ethylene oxide and ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Applications De Recherche Scientifique
2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane involves its interaction with molecular targets through its silicon, nitrogen, and oxygen atoms. These interactions can lead to the formation of stable complexes and influence various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-phenyl-1,3-dioxolane: A similar compound with a different ring structure, lacking the silicon atom.
1,3-Dioxa-6-aza-2-silacyclooctane: Another heterocyclic compound with a similar silicon-containing ring structure.
Propriétés
Numéro CAS |
86844-95-3 |
|---|---|
Formule moléculaire |
C11H17NO2Si |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
2-methyl-2-phenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C11H17NO2Si/c1-15(11-5-3-2-4-6-11)13-9-7-12-8-10-14-15/h2-6,12H,7-10H2,1H3 |
Clé InChI |
FTKITYLHYNMJCB-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(OCCNCCO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(morpholin-4-yl)butane-1,4-dione](/img/structure/B14412157.png)
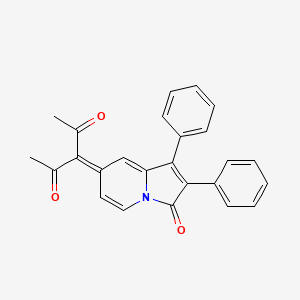
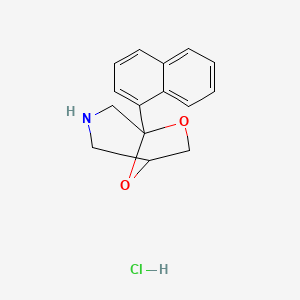
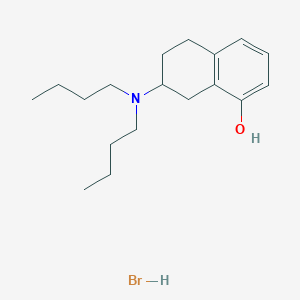
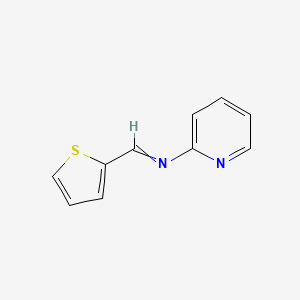
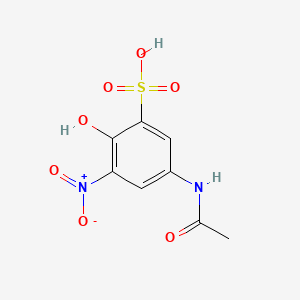
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
